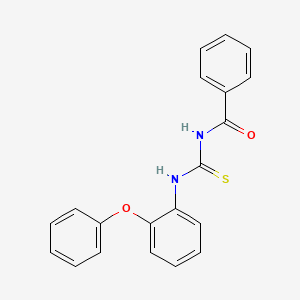

N-benzoyl-N'-(2-phenoxyphenyl)thiourea

説明

N-benzoyl-N'-(2-phenoxyphenyl)thiourea compounds are a class of organic compounds known for their diverse chemical and physical properties, making them subjects of interest in materials science, pharmaceuticals, and chemical research. These compounds are characterized by the presence of a thiourea core attached to a benzoyl group and a phenoxyphenyl group, which confer specific chemical behaviors and reactivity patterns.

Synthesis Analysis

The synthesis of this compound derivatives often involves the condensation reaction between benzoyl isothiocyanate and 2-amino phenols. The process requires precise control over reaction conditions to ensure the formation of the desired thiourea derivatives. Studies have demonstrated various synthesis pathways, indicating the efficiency of condensation reactions in producing these compounds with high purity and yield (Abosadiya et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied using X-ray diffraction and spectroscopic techniques. These compounds typically exhibit trans-cis configuration with respect to the carbonyl and thiocarbonyl groups. The molecular conformation is influenced by intramolecular hydrogen bonding and the dihedral angle between the benzoyl and phenoxyphenyl rings, contributing to the stability and reactivity of these molecules (Okuniewski et al., 2017).

科学的研究の応用

Chemistry and Coordination Properties

Thiourea derivatives serve as important ligands in coordination chemistry, influencing intra- and intermolecular hydrogen bonding interactions which affect their coordination properties with metals. These compounds have found extensive applications in forming novel transition metal complexes with potential utility in various fields including catalysis and material science (Saeed, Flörke, & Erben, 2014).

Biological Applications

Thioureas exhibit significant biological activities, which include antimicrobial, antiviral, and potentially anticancer properties. The interaction of thiourea derivatives with biological molecules can be exploited for therapeutic applications, where their chemical versatility and ability to form detailed structural properties are beneficial (Khan et al., 2020).

Environmental and Analytical Applications

In environmental and analytical chemistry, thiourea derivatives have been utilized as chemosensors for the detection of anions and neutral analytes in biological, environmental, and agricultural samples. Their ability to form specific interactions with target molecules allows for the development of sensitive and selective detection methods (Al-Saidi & Khan, 2022).

Safety and Hazards

特性

IUPAC Name |

N-[(2-phenoxyphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c23-19(15-9-3-1-4-10-15)22-20(25)21-17-13-7-8-14-18(17)24-16-11-5-2-6-12-16/h1-14H,(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAQUPFRMCHOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

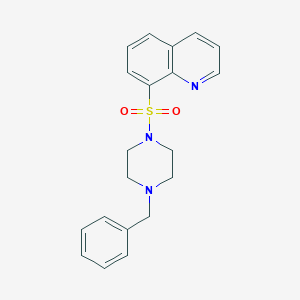

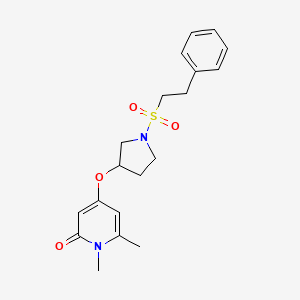

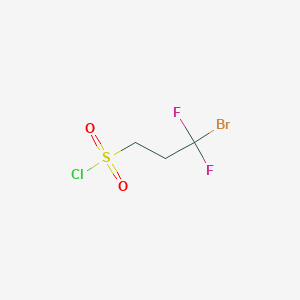

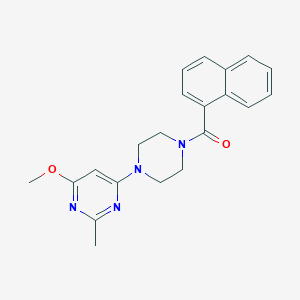

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2492928.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492930.png)

![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)

![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)

![2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2492946.png)